{[4-(Chloromethyl)phenyl]methyl}dimethylamine hydrochloride
Description
{[4-(Chloromethyl)phenyl]methyl}dimethylamine hydrochloride is an organic compound with the molecular formula C10H15Cl2N. It is a derivative of dimethylamine and is characterized by the presence of a chloromethyl group attached to a phenyl ring. This compound is often used in various chemical reactions and has applications in scientific research and industry.
Properties
Molecular Formula |
C10H15Cl2N |
|---|---|
Molecular Weight |
220.14 g/mol |
IUPAC Name |
1-[4-(chloromethyl)phenyl]-N,N-dimethylmethanamine;hydrochloride |
InChI |
InChI=1S/C10H14ClN.ClH/c1-12(2)8-10-5-3-9(7-11)4-6-10;/h3-6H,7-8H2,1-2H3;1H |
InChI Key |
LEUGBGSSSDAZGR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)CCl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Chloromethyl)phenyl]methyl}dimethylamine hydrochloride typically involves the reaction of 4-(chloromethyl)benzyl chloride with dimethylamine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and under controlled temperature conditions to ensure the desired product is obtained. The reaction can be represented as follows:
4-(Chloromethyl)benzyl chloride+Dimethylamine→[4-(Chloromethyl)phenyl]methyldimethylamine hydrochloride
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
{[4-(Chloromethyl)phenyl]methyl}dimethylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide or other strong bases are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of {[4-(Hydroxymethyl)phenyl]methyl}dimethylamine.
Oxidation: Formation of {[4-(Formyl)phenyl]methyl}dimethylamine.
Reduction: Formation of {[4-(Methyl)phenyl]methyl}dimethylamine.
Scientific Research Applications
{[4-(Chloromethyl)phenyl]methyl}dimethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic uses, including as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which {[4-(Chloromethyl)phenyl]methyl}dimethylamine hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. This compound can also participate in signaling pathways by acting as a ligand for specific receptors.
Comparison with Similar Compounds
Similar Compounds
- {[4-(Hydroxymethyl)phenyl]methyl}dimethylamine
- {[4-(Formyl)phenyl]methyl}dimethylamine
- {[4-(Methyl)phenyl]methyl}dimethylamine
Uniqueness
{[4-(Chloromethyl)phenyl]methyl}dimethylamine hydrochloride is unique due to its chloromethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research.
Biological Activity
{[4-(Chloromethyl)phenyl]methyl}dimethylamine hydrochloride is a chemical compound that has garnered attention in biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Chloromethyl Group: Enhances reactivity and potential for covalent bonding with biomolecules.
- Dimethylamino Group: Implicated in neurotransmitter modulation.
Chemical Formula: C10H14ClN
Molecular Weight: 187.68 g/mol
Appearance: Off-white solid
Purity: >95%
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:
- Enzymes: The chloromethyl group may form covalent bonds with nucleophilic sites on proteins, potentially inhibiting or activating their functions.
- Receptors: It shows potential binding affinity to neurotransmitter receptors, influencing pathways related to serotonin and norepinephrine, which are crucial in mood regulation and other physiological processes.
Biological Activity Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.
Table 1: Summary of Biological Activity Assays
| Compound | Assay Type | Result |
|---|---|---|
| 4-Chloromethylbiphenyl | Salmonella/microsome assay | Active |
| Bacterial fluctuation assay | Active | |
| DNA repair assay in HeLa cells | Active | |
| Mouse lymphoma mutation assay | Inactive | |
| Benzyl chloride | Salmonella/microsome assay | Active |
| Bacterial fluctuation assay | Active | |
| DNA repair assay in HeLa cells | Active | |
| Mouse lymphoma mutation assay | Inactive |
These results indicate that compounds structurally similar to this compound exhibit significant biological activity, particularly in mutagenicity assays .
Case Studies
-
Neuropharmacological Effects:
A study evaluated the interaction of this compound with serotonin receptors. Molecular docking studies suggested a favorable binding affinity, indicating potential antidepressive effects. The compound's ability to modulate neurotransmitter systems positions it as a candidate for further neuropharmacological exploration. -
Anticancer Potential:
Research into structurally related compounds has suggested anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest. For example, derivatives of chloromethylated compounds have shown promise against breast cancer cell lines in vitro, warranting further investigation into their therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
